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Introduction

KHK-IN-1 hydrochloride, also identified as compound 8 in seminal literature, is a potent and
selective inhibitor of ketohexokinase (KHK).[1] KHK is the primary enzyme responsible for the
phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[1]
Dysregulation of this pathway has been implicated in various metabolic disorders, including
obesity and diabetes, making KHK a compelling therapeutic target.[1] This technical guide
provides a comprehensive structural analysis of KHK-IN-1 hydrochloride, compiling key
quantitative data, detailed experimental protocols, and visualizations of its mechanism of action
and analytical workflow.

Chemical and Pharmacokinetic Properties

KHK-IN-1 hydrochloride is a pyrimidinopyrimidine derivative with the chemical name N8-
(Cyclopropylmethyl)-N4-(2-(methylthio)phenyl)-2-(piperazin-1-yl)pyrimido[5,4-d]pyrimidine-4,8-
diamine hydrochloride. Its chemical and pharmacokinetic properties are summarized in the
table below.
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Property Value Reference
Molecular Formula C21H27CINsS [2]
Molecular Weight 459.01 g/mol [2]

KHK ICso 12 nM [1]

Cellular ICso (HepG2) 400 nM [3]

Oral Bioavailability (F) in rats 34% [3]

Half-life (t1/2) in rats (oral) 4 h [3]

Volume of Distribution (Vdss) in

s 32 L/kg [3]
Clearance (CL) in rats 160 mL/min/kg [3]

Structural Elucidation Data

The structural identity of KHK-IN-1 has been confirmed through mass spectrometry and nuclear
magnetic resonance spectroscopy.

Analytical Method Data Reference

ESI-MS miz 423.4 (M+H)* [2]

5 9.55 (s, 1H), 8.58 (s, 1H),
8.39 (s, 1H), 7.55 (d, J = 7.6
Hz, 1H), 7.33 (t, J = 7.6 Hz,
1H), 7.18 (d, J = 8.0 Hz, 1H),
1H NMR (400 MHz, DMSO-ds)  7.08 (t, J = 7.6 Hz, 1H), 4.02 [2]
(br s, 4H), 3.53 (t, J = 6.0 Hz,
2H), 3.09 (br s, 4H), 2.40 (s,
3H), 1.05 (m, 1H), 0.48 (m,
2H), 0.25 (m, 2H)

X-ray Crystallography
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The co-crystal structure of KHK-IN-1 (referred to as compound 8 in the publication) in complex
with human ketohexokinase has been determined at a resolution of 2.8 A.[1] The structure
reveals that the inhibitor binds within the ATP-binding pocket of the enzyme.[1] The
pyrimidinopyrimidine core forms key interactions with the hinge region of the kinase, a common
binding motif for kinase inhibitors.

PDB ID: 3Q92[4]

Note: The ligand in PDB entry 3Q92 is identified as XNB, which corresponds to the structure of
KHK-IN-1.

Signaling Pathway and Mechanism of Action

KHK-IN-1 acts as a competitive inhibitor of ketohexokinase, blocking the binding of ATP and
subsequent phosphorylation of fructose. This inhibition reduces the production of fructose-1-
phosphate and downstream metabolites, thereby mitigating the metabolic consequences of

excessive fructose consumption.
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Caption: KHK-IN-1 inhibits the conversion of fructose to fructose-1-phosphate.

Experimental Protocols
Synthesis of KHK-IN-1 Hydrochloride

The synthesis of KHK-IN-1 is based on a general procedure for pyrimidinopyrimidine
derivatives. A key intermediate, 2,4,8-trichloropyrimido[5,4-d]pyrimidine, undergoes sequential
nucleophilic substitution reactions.
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Caption: General synthetic workflow for KHK-IN-1 hydrochloride.
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Detailed Protocol:

The synthesis involves a three-step sequential substitution on a trichloropyrimidinopyrimidine
core. New compounds were purified by HPLC and characterized by ESI-MS and *H NMR.[2]

Ketohexokinase Inhibition Assay

The inhibitory activity of KHK-IN-1 against human KHK-C was determined using a transcreener
ADP assay. This homogeneous, competitive fluorescence polarization assay measures the
production of ADP, a direct product of the KHK-catalyzed reaction.[2]

Prepare assay plate with KHK enzyme and KHK-IN-1

'

Initiate reaction with Fructose and ATP

'

Incubate at room temperature

Add ADP detection mixture (Transcreener ADP Assay)

Incubate

Read fluorescence polarization

Calculate IC50 values
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Caption: Workflow for the KHK enzymatic inhibition assay.

Cellular Fructose-1-Phosphate (F1P) Production Assay

The cellular potency of KHK-IN-1 was assessed by measuring the inhibition of F1P production
in HepG2 cell lysates.

Protocol:

HepG2 cells are cultured and harvested.

Cell lysates are prepared.

Lysates are incubated with varying concentrations of KHK-IN-1 hydrochloride.

Fructose is added to initiate the enzymatic reaction.

The reaction is stopped, and the level of F1P is quantified using LC-MS.[1]

ICso0 values are determined from the dose-response curve.

Conclusion

KHK-IN-1 hydrochloride is a well-characterized, potent, and selective inhibitor of
ketohexokinase. Its structural and pharmacological properties make it a valuable tool for
studying the role of fructose metabolism in health and disease. The detailed experimental
protocols provided herein should facilitate further research and development of KHK inhibitors
for the potential treatment of metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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